Cas no 941992-37-6 (N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide)

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide structure
941992-37-6 structure
Product name:N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide
CAS No:941992-37-6
MF:C19H19ClN6O2S
Molecular Weight:430.911160707474
CID:5502143

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-imidazol-1-ylpropyl)oxamide
    • N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide
    • インチ: 1S/C19H19ClN6O2S/c20-13-3-1-4-14(9-13)26-17(15-10-29-11-16(15)24-26)23-19(28)18(27)22-5-2-7-25-8-6-21-12-25/h1,3-4,6,8-9,12H,2,5,7,10-11H2,(H,22,27)(H,23,28)
    • InChIKey: YPBLWLLGAQGJAC-UHFFFAOYSA-N
    • SMILES: C(NCCCN1C=NC=C1)(=O)C(NC1N(C2=CC=CC(Cl)=C2)N=C2CSCC2=1)=O

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2780-0337-20μmol
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2780-0337-2μmol
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2780-0337-10mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2780-0337-15mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2780-0337-5mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2780-0337-10μmol
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2780-0337-3mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2780-0337-50mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2780-0337-30mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2780-0337-4mg
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
941992-37-6 90%+
4mg
$66.0 2023-05-16

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide 関連文献

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamideに関する追加情報

Introduction to N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide (CAS No. 941992-37-6)

N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 941992-37-6, belongs to a class of molecules that exhibit promising characteristics for further development in medicinal chemistry.

The molecular structure of this compound features a thieno[3,4-cpyrazole] core, which is a fused heterocyclic system consisting of a thiophene ring linked to a pyrazole ring. This particular arrangement of rings is known to contribute to the compound's stability and reactivity, making it a valuable scaffold for designing new therapeutic agents. The presence of a 3-chlorophenyl substituent on the thieno[3,4-cpyrazole] unit introduces additional electronic and steric effects that can influence the compound's interactions with biological targets.

Furthermore, the compound incorporates an N'-3-(1H-imidazol-1-yl)propylethanediamide moiety, which adds another layer of complexity and functionality. The imidazole ring is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Its inclusion in this molecule suggests potential interactions with enzymes or receptors that are sensitive to imidazole-based ligands. The propylethanediamide group provides a flexible linker that can modulate the overall conformation of the molecule, potentially enhancing its binding affinity and selectivity.

Recent research in the field of drug discovery has highlighted the importance of multi-target directed compounds, which are designed to interact with multiple biological targets simultaneously. N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide fits well into this category due to its structural features. Studies have shown that compounds with similar scaffolds can exhibit activities against various diseases, including cancer and inflammatory disorders.

In particular, the thieno[3,4-cpyrazole] core has been identified as a promising scaffold for developing anti-cancer agents. Several derivatives of this scaffold have shown inhibitory effects on kinases and other enzymes involved in tumor growth and progression. The 3-chlorophenyl substituent is believed to enhance the compound's ability to penetrate the cell membrane by increasing its lipophilicity. This property is crucial for many drug candidates as it ensures efficient delivery to target sites within the body.

The N'-3-(1H-imidazol-1-yl)propylethanediamide moiety has also been studied for its potential anti-inflammatory and anti-microbial properties. Imidazole derivatives are known to interact with various biological targets, including cytokine receptors and bacterial enzymes. By incorporating this moiety into the molecular structure of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide, researchers aim to develop a compound that can simultaneously address multiple aspects of disease pathology.

One of the most exciting aspects of this compound is its potential for structure-based drug design. High-throughput screening and computational methods have been employed to identify novel analogs of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide that may exhibit improved pharmacological properties. These efforts have led to the identification of several promising candidates that are currently undergoing further investigation in preclinical studies.

The synthesis of this compound involves several sophisticated chemical transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex heterocyclic framework. Additionally, purification methods such as column chromatography and recrystallization are employed to isolate the desired product from impurities.

Once synthesized, N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N'-3-(1H-imidazol-1-yl)propylethanediamide undergoes rigorous testing to evaluate its biological activity. In vitro assays are performed to assess its interaction with various enzymes and receptors relevant to human health. These studies provide valuable insights into the compound's potential therapeutic applications and help guide further development efforts.

Animal models are also utilized to evaluate the in vivo efficacy and safety of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yll-N'-3-(1H-imidazol-l -yl)propylethanediamide. These studies provide additional information on how the compound behaves in a living organism and help identify any potential side effects or toxicities. The data obtained from these experiments are critical for determining whether the compound is suitable for further development into a clinical drug.

The future prospects for N-2-(3-chlorophenyl)-2H ,4 H ,6 H -thieno [ 33 , 44 - c p y r az o l e ] - 33 - y l - N '-33 ( 1 H - i m i d az o l - 11 ) y l p rop y le th an ed i am ide are exciting and multifaceted . Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications . Additionally , efforts are underway to develop more efficient synthetic routes that will reduce production costs and improve scalability . These advancements will be instrumental in bringing this promising compound closer to clinical reality .

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